molecular formula C9H14Cl2N2O2 B13832311 2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Cat. No.: B13832311
M. Wt: 253.12 g/mol
InChI Key: QQYNFOMWBDXPHK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, also known as (S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate, is a compound with significant biological relevance. It has garnered attention due to its structural attributes, including an amino group, a hydroxyphenyl moiety, and an amide functional group. These features contribute to its diverse chemical reactivity and potential applications in pharmacology.

  • Molecular Formula : C9_9H12_12Cl2_2N2_2O
  • Molecular Weight : Approximately 234.68 g/mol
  • Solubility : The dihydrochloride form enhances water solubility, making it suitable for biological assays.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, potentially modulating various biological pathways. This inhibition is critical for understanding its pharmacological profile and therapeutic potential.

2. Neuroprotective Effects

As a derivative of tyrosine, this compound has been studied for its influence on neurotransmitter synthesis. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neuropharmacology.

3. Anticancer Activity

Studies have explored the anticancer properties of this compound through various in vitro assays. For instance, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in colorectal cancer models (HCT-116 cells), with IC50_{50} values indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
ThiazolesContain thiazole ringAntimicrobial
PiperazinesFeature piperazine ringAntidepressant
3-(4-Hydroxyphenyl)propanamideSimilar hydroxyphenyl structurePotential anti-inflammatory

The unique combination of functional groups in this compound allows it to participate in a range of biological activities not seen in closely related compounds.

Study on Antiproliferative Activity

A study focused on the antiproliferative effects of this compound demonstrated significant inhibitory actions against HCT-116 colorectal cancer cells. The study utilized molecular docking techniques to assess binding affinities and mechanisms of action. The findings indicated that the compound induced apoptosis and inhibited cell growth effectively compared to standard chemotherapeutic agents like doxorubicin .

Interaction Studies

Further research has investigated the binding interactions of this compound with various receptors and enzymes. These studies are essential for elucidating its pharmacodynamic properties and potential therapeutic applications in treating neurological disorders and cancers .

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H

InChI Key

QQYNFOMWBDXPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl

Origin of Product

United States

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